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molecular formula C17H16N2O4S2 B8801126 Ethyl {2-[(2-naphthylsulfonyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 6123-30-4

Ethyl {2-[(2-naphthylsulfonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B8801126
M. Wt: 376.5 g/mol
InChI Key: JJWLUBGKRMKXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618961B2

Procedure details

The title compound was prepared from ethyl 2-amino-4-thiazolylacetate and 2-naphthalenesulfonyl chloride as described in the synthetic METHOD B to give a white solid (41.2 mg) with purity >90%. LCMS (pos) m/z 377.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.[CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][C:14]=1[S:23](Cl)(=[O:25])=[O:24]>>[CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][C:14]=1[S:23]([NH:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1)(=[O:24])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)NC=1SC=C(N1)CC(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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